Gigasept

Description

Properties

CAS No. |

58693-20-2 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

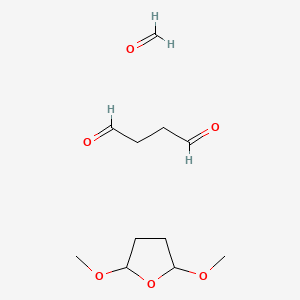

butanedial;2,5-dimethoxyoxolane;formaldehyde |

InChI |

InChI=1S/C6H12O3.C4H6O2.CH2O/c1-7-5-3-4-6(8-2)9-5;5-3-1-2-4-6;1-2/h5-6H,3-4H2,1-2H3;3-4H,1-2H2;1H2 |

InChI Key |

WCVVCEWJAIGGDP-UHFFFAOYSA-N |

SMILES |

COC1CCC(O1)OC.C=O.C(CC=O)C=O |

Canonical SMILES |

COC1CCC(O1)OC.C=O.C(CC=O)C=O |

Synonyms |

gigasept |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Gigasept®: Active Ingredients and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the active ingredients, mechanism of action, and antimicrobial efficacy of the Gigasept® range of disinfectants. The information is intended for researchers, scientists, and professionals involved in drug development and infection control.

Core Active Ingredients and Formulations

The this compound® product line encompasses various formulations tailored for specific disinfection needs. The core active ingredients vary across the product range, with each contributing to the overall antimicrobial efficacy. The primary formulations and their key active components are summarized below.

This compound® instru AF

This compound® instru AF is an aldehyde-free disinfectant designed for the manual cleaning and disinfection of surgical and medical instruments. Its formulation is based on a combination of a guanidinium compound, a phenol derivative, and a quaternary ammonium compound.

| Active Ingredient | Concentration (in 100g of solution) |

| Cocospropylene diamineguanidine diacetate | 14g - 15.6g |

| Phenoxypropanols | 35g |

| Benzalkonium chloride | 2.5g |

Table 1: Active Ingredients in this compound® instru AF

This compound® AF

This compound® AF is another aldehyde-free formulation, suitable for the disinfection of medical devices, including flexible and rigid endoscopes. This formulation utilizes a combination of a quaternary ammonium compound, a phenol derivative, and an amino acid derivative.

| Active Ingredient | Concentration (in 100g of solution) |

| Didecyldimethylammonium chloride | 15g |

| Phenoxypropanols | 10g |

| Aminoalkylglycine | 6.9g |

Table 2: Active Ingredients in this compound® AF

This compound® FF (new)

This compound® FF (new) is a high-level disinfectant that is free of formaldehyde and glutaraldehyde. Its active ingredient is based on succinic dialdehyde.

| Active Ingredient | Concentration (in 100g of solution) |

| Reaction product of DMO-THF, ethanol and water | 93.9g |

Table 3: Active Ingredient in this compound® FF (new)

Mechanism of Action

The antimicrobial activity of this compound® products stems from the combined action of their active ingredients, which target various essential structures and functions of microorganisms.

Quaternary Ammonium Compounds (QACs)

Benzalkonium chloride and Didecyldimethylammonium chloride are both quaternary ammonium compounds (QACs), which are cationic surfactants. Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged phospholipids in the cell membranes of bacteria and fungi. This interaction leads to a loss of membrane integrity, causing the leakage of essential intracellular components, such as ions and proteins, ultimately resulting in cell death.

Phenoxypropanols

Phenoxypropanols are glycol ethers that contribute to the antimicrobial efficacy of this compound® formulations. While the precise mechanism is not as extensively documented as that of QACs, they are known to act as membrane-active agents. They can disrupt the cell membrane and also inhibit cellular enzymes, contributing to the overall antimicrobial effect.

Guanidinium Compounds

Cocospropylene diamineguanidine diacetate is a guanidinium derivative. Guanidinium compounds are known for their ability to interact with and disrupt microbial cell membranes, similar to QACs. The positively charged guanidinium group can bind to negatively charged components of the cell surface, leading to membrane damage and cell lysis.

Aminoalkylglycine

Aminoalkylglycine is an amphoteric surfactant with antimicrobial properties. Its mechanism of action is also associated with the disruption of the cell membrane's integrity.

Succinic Dialdehyde

Succinic dialdehyde, the active ingredient in this compound® FF (new), belongs to the aldehyde class of disinfectants. Aldehydes are highly reactive compounds that exert their antimicrobial effect by alkylating amino and sulfhydryl groups of proteins and nucleic acids. This alkylation process inactivates essential enzymes and disrupts the genetic material of the microorganisms, leading to cell death.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial efficacy of this compound® products is determined according to standardized European Norms (EN). The following tables summarize the required concentrations and contact times for different this compound® formulations to achieve efficacy against various microorganisms.

This compound® instru AF

| Efficacy Against | Standard | Concentration | Contact Time |

| Bacteria | EN 13727, EN 14561 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Yeasts | EN 13624, EN 14562 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Mycobacteria | EN 14348, EN 14563 | 3% | 30 min |

| 2% | 60 min | ||

| Enveloped Viruses (e.g., HBV, HCV, HIV) | RKI/DVV | 1.5% | 10 min |

| Adenovirus | EN 14476 | 4% | 60 min |

| Polyomavirus | RKI/DVV | 4% | 60 min |

Table 4: Antimicrobial Efficacy of this compound® instru AF

This compound® AF

| Efficacy Against | Standard | Concentration | Contact Time |

| Bacteria | EN 13727, EN 14561 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Yeasts | EN 13624, EN 14562 | 2% | 15 min |

| 1.5% | 60 min | ||

| Enveloped Viruses (e.g., HBV, HCV, HIV) | RKI/DVV | 1.5% | 10 min |

| Adenovirus | EN 14476 | 4% | 60 min |

| Papovavirus | RKI/DVV | 4% | 60 min |

Table 5: Antimicrobial Efficacy of this compound® AF

This compound® FF (new)

| Efficacy Against | Standard | Concentration | Contact Time |

| Bacteria | EN 13727, EN 14561 | 5% | 15 min |

| 4% | 30 min | ||

| 2% | 60 min | ||

| Yeasts | EN 13624, EN 14562 | 5% | 15 min |

| 4% | 30 min | ||

| 2% | 60 min | ||

| Mycobacteria | EN 14348, EN 14563 | 7% | 15 min |

| 5% | 30 min | ||

| 3% | 60 min | ||

| Viruses (limited spectrum) | EN 14476 | 6% | 60 min |

Table 6: Antimicrobial Efficacy of this compound® FF (new)

Experimental Protocols

The antimicrobial efficacy data presented above are obtained through standardized testing methodologies as defined by the European Committee for Standardization (CEN). These protocols are designed to simulate practical conditions of use.

Bactericidal Activity (EN 13727 & EN 14561)

-

EN 13727 (Quantitative Suspension Test): This test evaluates the bactericidal activity of a disinfectant in suspension. A sample of the disinfectant at the desired concentration is mixed with a bacterial suspension. After a specified contact time and at a defined temperature, the bactericidal action is neutralized. The number of surviving bacteria is then determined and compared to the initial bacterial count to calculate the log reduction.

-

EN 14561 (Quantitative Carrier Test): This test simulates the disinfection of a contaminated surface. A bacterial suspension is dried onto a carrier (e.g., a glass slide). The carrier is then immersed in the disinfectant solution for the specified contact time. After neutralization, the number of surviving bacteria on the carrier is determined.

Yeasticidal and Fungicidal Activity (EN 13624 & EN 14562)

The protocols for testing yeasticidal and fungicidal activity are analogous to the bactericidal tests, with the key difference being the use of yeast (e.g., Candida albicans) or fungal spores (e.g., Aspergillus brasiliensis) as the test organisms.

-

EN 13624 (Quantitative Suspension Test): Evaluates yeasticidal or fungicidal activity in suspension.

-

EN 14562 (Quantitative Carrier Test): Evaluates yeasticidal or fungicidal activity on a contaminated surface.

Mycobactericidal Activity (EN 14348 & EN 14563)

Due to the resistant nature of mycobacteria, the testing protocols for mycobactericidal activity often involve longer contact times and specific test organisms such as Mycobacterium avium and Mycobacterium terrae.

-

EN 14348 (Quantitative Suspension Test): Assesses mycobactericidal activity in a suspension.

-

EN 14563 (Quantitative Carrier Test): Assesses mycobactericidal activity on a contaminated carrier.

Virucidal Activity (EN 14476)

The virucidal activity is determined by a quantitative suspension test where a virus suspension is exposed to the disinfectant. After the contact time, the mixture is serially diluted and inoculated into susceptible cell cultures. The viral titer is determined by observing the cytopathic effect, and the log reduction is calculated compared to a virus control.

The Antimicrobial Spectrum of Gigasept®: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial spectrum of the Gigasept® family of disinfectants. The following sections detail the quantitative antimicrobial efficacy, the experimental protocols used for validation, and the mechanisms of action for various this compound® formulations.

Quantitative Antimicrobial Efficacy

The this compound® product line exhibits a broad spectrum of activity against bacteria, mycobacteria, yeasts, fungi, viruses, and spores. The efficacy is determined by the specific formulation, concentration, and contact time. The following tables summarize the quantitative data for several this compound® products based on European Norm (EN) standards.

This compound® FF (new)

Active Ingredient: Succinic dialdehyde

| Efficacy | Test Standard(s) | Concentration | Contact Time |

| Bactericidal | EN 13727, EN 14561 | 5% | 15 min |

| 4% | 30 min | ||

| 2% | 60 min | ||

| Yeasticidal | EN 13624, EN 14562 | 5% | 15 min |

| 4% | 30 min | ||

| 2% | 60 min | ||

| Tuberculocidal | EN 14348, EN 14563 | 5% | 15 min |

| 4% | 30 min | ||

| 2% | 60 min | ||

| Mycobactericidal | EN 14348, EN 14563 | 7% | 15 min |

| 5% | 30 min | ||

| 3% | 60 min | ||

| Virucidal (enveloped viruses incl. HIV, HBV, HCV) | EN 14476, EN 17111 | 1% | 15 min |

| Virucidal | EN 14476, EN 17111 | 6% | 60 min |

| Fungicidal | EN 13624, EN 14562 | 6% | 60 min |

| Sporicidal (C. difficile) | EN 17126 | 6% | 8 hours |

This compound® instru AF

Active Ingredients: Cocospropylene diamineguanidine diacetate, Phenoxypropanols, Benzalkoniumchloride.[1]

| Efficacy | Test Standard(s) | Concentration | Contact Time |

| Bactericidal | EN 13727, EN 14561 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Yeasticidal | EN 13624, EN 14562 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Mycobactericidal | EN 14348, EN 14563 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Virucidal (enveloped viruses incl. HIV, HBV, HCV) | EN 14476, EN 17111 | 1% | 10 min |

| Adenovirus | - | 3% | 60 min |

| Polyoma SV40 | - | 3% | 60 min |

| Ultrasonic Bath (Bactericidal, Yeasticidal, Mycobactericidal) | - | 3% | 5 min |

This compound® AF

Active Ingredients: Didecyldimethylammonium chloride, Phenoxypropanols, Aminoalkylglycine.[2]

| Efficacy | Concentration | Contact Time |

| Bacteria and Yeasts | 4% | 5 min |

| 3% | 15 min | |

| 1.5% | 30 min | |

| Enveloped viruses (incl. HIV, HBV, HCV) | 0.5% | 15 min |

| Adenovirus | 4% | 60 min |

| Papovavirus | 4% | 30 min |

| Rotavirus | 0.25% | 5 min |

| Ultrasonic Bath (Bacteria, Yeasts, enveloped viruses) | 4% | 10 min |

This compound® granulate

Active Ingredients: Sodium percarbonate, Tetraacetylethylenediamine (TAED).[3]

| Efficacy | Test Standard(s) | Concentration | Contact Time |

| Bactericidal | EN 13727, EN 14561 | 2% | 5 min |

| 1% | 30 min | ||

| Tuberculocidal | EN 14348, EN 14563 | 2% | 15 min |

| 1% | 30 min | ||

| Levurocidal | EN 13624, EN 14562 | 2% | 5 min |

| 1% | 30 min | ||

| Virucidal | EN 14476 | 2% | 30 min |

| 1% | 60 min | ||

| Sporicidal (Clostridium difficile) | EN 13704 | 2% | 5 min |

| 1% | 15 min | ||

| Sporicidal (Bacillus subtilis) | EN 13704 | 2% | 15 min |

This compound® OPA

Active Ingredient: Ortho-phthalaldehyde (OPA)

| Efficacy | Temperature | Contact Time |

| High-Level Disinfection (Bacteria, Fungi, Viruses, Spores) | 25°C | at least 5 minutes |

Mechanisms of Action

The broad antimicrobial spectrum of the this compound® family is achieved through a variety of active ingredients that target different microbial structures and metabolic pathways.

Aldehyde-Based Formulations (this compound® FF, this compound® OPA)

-

Succinic dialdehyde and Ortho-phthalaldehyde (OPA): These aldehydes exert their antimicrobial effect by interacting with the outer layers of microorganisms.[4] They form cross-links with primary amino groups in proteins and other biomolecules on the cell surface.[4][5] This cross-linking stabilizes the cell envelope, inhibits essential cellular functions, and can lead to cell death.[5] OPA, in particular, is noted for its rapid action and its ability to penetrate the outer layers of gram-negative bacteria.[5] Under alkaline conditions, the sporicidal effect of OPA is enhanced.[6]

Quaternary Ammonium Compound-Based Formulations (this compound® instru AF, this compound® AF)

-

Didecyldimethylammonium chloride (DDAC) and Benzalkonium Chloride: These are cationic surfactants that disrupt microbial cell membranes.[7][8] Their positively charged nitrogen atom interacts with the negatively charged phospholipids in the cell membrane, leading to a breakdown of the membrane's integrity.[7][9] This disruption causes the leakage of essential intracellular components, ultimately resulting in cell death.[7][10] These compounds are effective against a broad range of bacteria (both Gram-positive and Gram-negative), fungi, and enveloped viruses.[7][8][9]

-

Phenoxypropanols: This active ingredient also contributes to the antimicrobial efficacy, although its specific mechanism is not as extensively detailed in the provided search results.

Oxidizing Agent-Based Formulations (this compound® granulate)

-

Sodium Percarbonate and TAED (Tetraacetylethylenediamine): In an aqueous solution, sodium percarbonate decomposes to produce hydrogen peroxide.[11] TAED acts as an activator, reacting with the hydrogen peroxide to form peracetic acid, a potent oxidizing agent.[11][12][13] Peracetic acid has a higher oxidation potential than hydrogen peroxide and is effective at lower temperatures.[12][14] It kills microorganisms, including bacteria, viruses, fungi, and spores, by oxidizing their cell components.[12][14]

Experimental Protocols (Based on European Norms)

The antimicrobial efficacy of this compound® products is validated using standardized European Norm (EN) test methods. These protocols are designed to simulate practical conditions and ensure the reliability and comparability of results.

Phase 2, Step 1: Quantitative Suspension Tests

These tests evaluate the efficacy of a disinfectant in suspension.

-

EN 13727: Bactericidal Activity: This test assesses the ability of a product to reduce the number of viable bacteria.[15][16][17][18] A sample of the disinfectant is added to a bacterial suspension with an interfering substance (simulating clean or dirty conditions).[16][19] After a defined contact time and temperature, the bactericidal action is neutralized, and the surviving bacteria are counted.[15] A log reduction of ≥ 5 is typically required for disinfectants.[15]

-

EN 13624: Fungicidal and Yeasticidal Activity: This standard follows a similar principle to EN 13727 but uses fungal or yeast strains as the test organisms.

-

EN 14476: Virucidal Activity: This test evaluates the efficacy against specific viruses, including poliovirus, adenovirus, and murine norovirus for a "virucidal" claim.[20][21] A suspension of the test virus is exposed to the disinfectant under defined conditions.[20][22] After neutralization, the remaining viral infectivity is quantified using cell cultures.[20] A log reduction of ≥ 4 (99.99%) in virus titer is required to pass.[20]

-

EN 17126: Sporicidal Activity: This standard assesses the efficacy of a disinfectant against bacterial spores, which are highly resistant. The methodology is similar to other suspension tests, but with specific considerations for handling and enumerating viable spores.

Phase 2, Step 2: Quantitative Carrier Tests

These tests simulate the disinfection of contaminated surfaces.

-

EN 14561: Bactericidal Activity for Instruments: A bacterial suspension, mixed with an interfering substance, is dried onto a carrier (e.g., a glass slide).[23] The carrier is then immersed in the disinfectant solution for a specified time.[23] After neutralization, the surviving bacteria are recovered and counted.[23] A log reduction of ≥ 5 is required for a pass.[23]

-

EN 14562: Fungicidal and Yeasticidal Activity for Instruments: This test follows the same principle as EN 14561 but uses fungal or yeast strains.[24][25] A log reduction of ≥ 4 is required.[24][25]

-

EN 14563: Mycobactericidal and Tuberculocidal Activity for Instruments: This standard is crucial for evaluating efficacy against mycobacteria, which have a waxy cell wall that makes them more resistant.[26] The test uses mycobacterial strains dried onto a carrier.[26][27] A log reduction of ≥ 4 is required to demonstrate efficacy.[26][27]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental protocols and the relationships between different testing phases.

Caption: European Norm disinfectant testing phases.

Caption: Generalized workflow for EN quantitative suspension tests.

Caption: Generalized workflow for EN quantitative carrier tests.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EN 14563: 2009. Quantitative carrier test for the evaluation of mycobactericidal or tuberculocidal activity of chemical disinfectants used for instruments in the medical area (phase 2, step 2). - IVAMI [ivami.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the mechanisms of the antibacterial action of ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sporicidal mechanism of the combination of ortho-phthalaldehyde and benzyldimethyldodecylammonium chloride as a disinfectant against the Bacillus subtilis spores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) - Ataman Kimya [atamanchemicals.com]

- 9. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 10. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Perfect Partnership: TAED (Tetraacetylethylenediamine) and Sodium Percarbonate [stppgroup.com]

- 12. ecohaus.cz [ecohaus.cz]

- 13. bch.ro [bch.ro]

- 14. Sustained antimicrobial activity and reduced toxicity of oxidative biocides through biodegradable microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]

- 17. eurolab.net [eurolab.net]

- 18. denetim.com [denetim.com]

- 19. nobelcert.com [nobelcert.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]

- 22. eurolab.net [eurolab.net]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. EN 14562:2006 - Viroxy [viroxylabs.com]

- 26. EN 14563:2008 - Viroxy [viroxylabs.com]

- 27. microbe-investigations.com [microbe-investigations.com]

A Technical Guide to Gigasept for Laboratory Surface Disinfection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the Gigasept® range of disinfectants for laboratory surface disinfection. It details the antimicrobial efficacy, material compatibility, and application protocols for various formulations, enabling informed decisions for maintaining a sterile laboratory environment.

Introduction to this compound Formulations

This compound® is a line of high-performance disinfectants developed for the cleaning and disinfection of medical and laboratory surfaces and equipment. The formulations vary in their active ingredients, offering a range of options to suit specific laboratory needs and material compatibility requirements. This guide will focus on the formulations pertinent to laboratory surface disinfection.

The primary active ingredients in the discussed this compound® formulations include cocospropylene diamineguanidine diacetate, phenoxypropanols, benzalkonium chloride, didecyldimethylammonium chloride, and succine dialdehyde with formaldehyde.[1][2][3][4][5][6] Each formulation offers a broad spectrum of antimicrobial activity.

Antimicrobial Efficacy

The this compound® range demonstrates high efficacy against a wide array of microorganisms, including bacteria, fungi, and viruses. The following tables summarize the quantitative data on the antimicrobial effectiveness of different this compound® formulations, as tested under various conditions and standards.

Table 1: Bactericidal and Yeasticidal Efficacy of this compound® instru AF

| Efficacy | Concentration | Contact Time | Test Conditions | Standard |

| Bactericidal | 3% (30 ml/l) | 15 min | Dirty conditions | EN 13727, EN 14561 |

| 2% (20 ml/l) | 30 min | Dirty conditions | EN 13727, EN 14561 | |

| 1.5% (15 ml/l) | 60 min | Dirty conditions | EN 13727, EN 14561 | |

| Yeasticidal | 3% (30 ml/l) | 15 min | Dirty conditions | EN 13624, EN 14562 |

| 2% (20 ml/l) | 30 min | Dirty conditions | EN 13624, EN 14562 | |

| 1.5% (15 ml/l) | 60 min | Dirty conditions | EN 13624, EN 14562 |

Table 2: Mycobactericidal and Virucidal Efficacy of this compound® instru AF

| Efficacy | Concentration | Contact Time | Test Conditions | Standard |

| Mycobactericidal | 3% (30 ml/l) | 15 min | Dirty conditions | EN 14348, EN 14563 |

| 2% (20 ml/l) | 30 min | Dirty conditions | EN 14348, EN 14563 | |

| 1.5% (15 ml/l) | 60 min | Dirty conditions | EN 14348, EN 14563 | |

| Virucidal against enveloped viruses (incl. HIV, HBV, HCV) | 1% (10 ml/l) | 10 min | Dirty conditions | EN 14476, EN 17111 |

| Adenovirus | 4% (40 ml/l) | 60 min | Dirty conditions | DVV/RKI Guideline |

| Papovavirus (SV 40) | 4% (40 ml/l) | 60 min | Dirty conditions | DVV/RKI Guideline |

Table 3: Efficacy of this compound® (Aldehyde-based) against Viruses

| Efficacy | Concentration | Contact Time | Note |

| Virus Inactivation (≥99.9%) | 3% | 60 min | Excludes enteroviruses |

| 5% | 30 min | Excludes enteroviruses | |

| Enteroviruses | 10% | 4 hours | |

| 5% | Overnight |

Experimental Protocols

The antimicrobial efficacy of this compound® products is validated using standardized European Norm (EN) test methods. These protocols are designed to simulate practical conditions to ensure the reliability of the efficacy data.

Quantitative Suspension Test (e.g., EN 13727 for bactericidal activity)

This test evaluates the efficacy of a disinfectant in suspension. A summary of the typical workflow is provided below.

Caption: Workflow for Quantitative Suspension Test.

Carrier Test (e.g., EN 14561 for bactericidal activity on surfaces)

This method assesses the disinfectant's performance on a non-porous surface, simulating the disinfection of laboratory benches and equipment.

Caption: Workflow for Carrier Test.

Application Protocols for Laboratory Surfaces

For optimal disinfection, it is crucial to follow the manufacturer's instructions for use. The general procedure for surface disinfection is as follows:

-

Preparation of Working Solution: this compound® is typically supplied as a concentrate and must be diluted with cold water to the desired concentration.[3][5][6][7] For example, to prepare a 3% working solution of this compound® instru AF, mix 30 ml of the concentrate with 970 ml of water.[1][5][6][7]

-

Surface Cleaning: Before disinfection, it is recommended to clean heavily soiled surfaces to remove organic matter that may interfere with the disinfectant's efficacy.

-

Application: Apply the this compound® working solution to the surface, ensuring complete coverage.[1][3][5][6][8] This can be done by wiping, mopping, or spraying.

-

Contact Time: Allow the disinfectant to remain on the surface for the specified contact time to ensure complete inactivation of microorganisms.[1][3][5][6]

-

Rinsing: After the contact time has elapsed, thoroughly rinse the surface with water of at least drinking water quality, or preferably sterile distilled or deionized water, to remove any residual disinfectant.[1][3][5][6][7][8]

Caption: General Surface Disinfection Protocol.

Material Compatibility

This compound® instru AF is compatible with a range of materials commonly found in laboratories, including metals, rubber, glass, porcelain, and plastics (with limited suitability for polycarbonate).[9] It is important to note that mixing this compound® solutions with other products, especially those containing aldehydes, can lead to precipitation, discoloration, and a loss of efficacy.[6][9][10] Therefore, it is recommended to thoroughly rinse any application aids or tubs before their first use with this compound®.[6][9][10]

Conclusion

The this compound® range of disinfectants offers reliable and broad-spectrum antimicrobial activity for laboratory surface disinfection. By understanding the specific efficacy data, adhering to the correct application protocols, and considering material compatibility, researchers and laboratory professionals can effectively maintain a safe and sterile working environment, thereby ensuring the integrity of their scientific work. Always refer to the specific product's data sheet and safety information before use.

References

- 1. GES010 : this compound instru AF Concentrate [ddgroup.com]

- 2. [Virucidal activity of the disinfectant "this compound" against different enveloped and non-enveloped RNA-and DNA-viruses, pathogenic for men. I. Investigation in the suspension test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 44793 - Disinfectant cleaner this compound instru AF, liquid concentrate in a canister, 5 Liter | Analytics-Shop [analytics-shop.com]

- 4. This compound® instru AF - schülke [schuelke.com]

- 5. schuelke.com [schuelke.com]

- 6. This compound® Instru AF | Aldehyde‑Free Instrument Disinfectant | schülke UK | schuelke UK [schuelke.com]

- 7. enlightenmed.eu [enlightenmed.eu]

- 8. dentalsky.com [dentalsky.com]

- 9. bsgpharmaceuticals.com [bsgpharmaceuticals.com]

- 10. schülke - this compound® instru AF [schulke.cz]

Shelf Life and Stability of Diluted Gigasept® Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the shelf life and stability of diluted working solutions of various Gigasept® instrument disinfectants. The information is compiled from publicly available manufacturer's documentation and scientific principles governing the stability of its active ingredients.

Quantitative Data on In-Use Stability

The "standing time" or "in-use shelf life" of a diluted disinfectant is the period during which the solution maintains its declared microbicidal efficacy and chemical stability under specified conditions of use and storage. The following tables summarize the manufacturer-recommended standing times for several this compound® products. It is important to note that heavy soiling of the solution may necessitate an earlier change.

| This compound® Product | Recommended Standing Time of Diluted Solution | Conditions and Remarks |

| This compound® instru AF | 7 days | For disinfection of previously cleaned instruments. National regulations may limit the reuse period if used for cleaning.[1][2][3] |

| This compound® AF forte | 7 days | For disinfection of previously cleaned instruments. If used for cleaning, country-specific regulations may apply.[4][5][6] |

| This compound® FF (new) | 14 days | For disinfection of previously cleaned instruments. National regulations may limit the reuse period.[7] |

| This compound® PAA | 7 days or 50 cycles | Ready-to-use solution. Stability can be monitored with this compound® PAA test strips.[8][9][10] |

| perform® | 30 hours at 20°C4 hours at 40°C | The working solution should be replaced earlier in case of heavy contamination.[1] |

Chemical Stability of Active Ingredients

The stability of a diluted this compound® solution is dependent on the chemical properties of its active ingredients. This compound® formulations are complex mixtures, and their stability is a result of the interactions between these components.

-

Quaternary Ammonium Compounds (QACs) : Ingredients like Benzalkonium chloride and Didecyldimethylammonium chloride are generally stable in aqueous solutions.[11] Their stability can be influenced by factors such as pH, temperature, and the presence of anionic compounds, which can cause precipitation and loss of efficacy.

-

Phenoxypropanols : These are stable compounds in a wide range of pH and environmental conditions.[12][13][14] They contribute to the antimicrobial efficacy and also act as solvents in the formulation.

-

Guanidine Derivatives : Compounds such as Cocospropylene diamineguanidine diacetate and Alkylguanidine acetate are stable in neutral or acidic mediums. Their stability can be affected by highly alkaline conditions.

-

Peracetic Acid (in this compound® PAA) : Peracetic acid is a strong oxidizing agent and its stability in solution is influenced by temperature, pH, and the presence of contaminants. It is generally more stable in acidic conditions.

Experimental Protocols for Stability and Shelf-Life Determination

The determination of the shelf life and in-use stability of a disinfectant is a multi-faceted process involving physical, chemical, and antimicrobial testing. The following protocols are based on general guidelines from regulatory bodies such as the Therapeutic Goods Administration (TGA) and established scientific practices.[2][14] Manufacturer-specific protocols for this compound® products are proprietary and not publicly available.

Physical Stability Assessment

This involves monitoring the physical characteristics of the diluted disinfectant over the claimed shelf life.

-

Appearance : Visual inspection for any changes in color, clarity, or the formation of precipitate.

-

pH : Measurement of the pH of the solution at regular intervals. A significant deviation from the initial pH may indicate chemical degradation.

-

Odor : Any noticeable change in the odor of the solution.

Chemical Stability Assessment

The chemical stability is assessed by quantifying the concentration of the active ingredients over time.

-

Assay of Active Ingredients : A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to determine the concentration of the active substances.

-

Acceptance Criteria : According to TGA guidelines, the concentration of the active ingredient should not fall below 90% of the initial labeled concentration at the end of the shelf life.[2]

Antimicrobial Stability Assessment

This is to ensure that the disinfectant maintains its efficacy against relevant microorganisms throughout its shelf life.

-

Microbial Challenge Testing : The diluted disinfectant is challenged with a panel of standard microorganisms (e.g., bacteria, fungi, viruses) at specified time points (e.g., at the beginning and end of the claimed standing time).

-

Efficacy Standards : The testing is performed according to standardized methods, such as those from the European Committee for Standardization (CEN) (e.g., EN 13727 for bactericidal activity, EN 13624 for yeasticidal activity).[12] The disinfectant must demonstrate the required log reduction in microbial count to pass the test.

Visualizations

General Workflow for Disinfectant Stability Testing

Caption: General workflow for determining the stability of a diluted disinfectant.

Decision-Making for Reuse of Diluted this compound® Solution

Caption: Decision-making process for the reuse of diluted this compound® solutions.

References

- 1. schuelke.com [schuelke.com]

- 2. schuelke.com [schuelke.com]

- 3. This compound® AF forte - schülke [schuelke.com]

- 4. schuelke4office.at [schuelke4office.at]

- 5. KR101350442B1 - A stable antimicrobial and antiseptic aqueous composition containing chlorhexidine - Google Patents [patents.google.com]

- 6. CN104642385B - The compound disinfectant and processing technology of a kind of Nanometer Copper and polyhexamethylene guanide - Google Patents [patents.google.com]

- 7. schuelke.com [schuelke.com]

- 8. Cocospropylenediamine-guanidinium diacetate: synonyms and cross-reactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. schuelke.com [schuelke.com]

- 11. Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediaties Blog [tristarintermediates.org]

- 12. matangiindustries.com [matangiindustries.com]

- 13. 1-PHENOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 14. atamankimya.com [atamankimya.com]

Gigasept® Safety Precautions: An In-depth Technical Guide for Laboratory Personnel

A comprehensive overview of safety protocols and handling procedures for the Gigasept® range of disinfectants in a research and development environment.

This guide provides crucial safety information for researchers, scientists, and drug development professionals who handle this compound® products in a laboratory setting. Adherence to these guidelines is essential to ensure a safe working environment and minimize health risks associated with the use of these potent chemical disinfectants.

Hazard Identification and Classification

This compound® products are powerful disinfectants with a range of hazard classifications. Understanding these hazards is the first step toward safe handling. The primary hazards associated with many this compound® formulations include:

-

Corrosivity: Capable of causing severe skin burns and eye damage.[1][2][3][4][5][6][7]

-

Harmful if Swallowed: Ingestion can lead to serious health complications.[1][2][3][6][7][8]

-

Serious Eye Damage: Poses a significant risk of serious injury to the eyes.[9][10][11][12]

-

Environmental Hazard: Many formulations are very toxic to aquatic life with long-lasting effects.[1][2][3][5][7][11][13]

-

Skin and Respiratory Sensitization: Some formulations may cause allergic skin reactions or asthma-like symptoms if inhaled.[8][14][15]

The specific hazards can vary between different this compound® products. Always refer to the Safety Data Sheet (SDS) for the specific formulation in use.

Chemical Composition Overview

The active ingredients in this compound® products vary depending on the specific formulation. Common active components include:

| This compound® Formulation | Key Active Ingredients |

| This compound® instru AF | Cocospropylene diamineguanidine diacetate, Phenoxypropanols, Benzalkonium chloride.[16][17] |

| This compound® AF | Didecyldimethylammonium chloride, Phenoxypropanols, Amino alkyl glycine.[18] |

| This compound® FF (new) | Reaction product of DMO-THF, ethanol and water.[19] |

| This compound® pearls | Sodium percarbonate, Tetraacetylethylenediamine.[20][21] |

| This compound® GTA | Glutaraldehyde 2.45% w/v.[22] |

| This compound® OPA | Ortho-phthalaldehyde 0.55%.[23] |

This table is not exhaustive. It is imperative to consult the product-specific SDS for a complete list of ingredients and their concentrations.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling any this compound® product to prevent direct contact and exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or a face shield.[1] | To protect against splashes and aerosols that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][14] | To prevent skin burns and absorption of harmful chemicals. |

| Body Protection | Laboratory coat or chemical-resistant apron.[1] | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required with adequate ventilation. Use a respirator with an appropriate filter if vapours or aerosols are generated.[1] | To prevent inhalation of potentially sensitizing or harmful vapours. |

Safe Handling and Storage Protocols

Strict adherence to the following procedures is necessary to minimize risks during the handling and storage of this compound® products.

Handling Procedures

-

Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood, especially when preparing solutions from concentrates.[23][24]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

-

Mixing: Never mix this compound® concentrates with other chemicals, particularly aldehydes, as this can cause precipitation, discoloration, and loss of efficacy.[13] When diluting, always add the concentrate to water, not the other way around.

-

Eating and Drinking: Do not eat, drink, or smoke in areas where this compound® is handled or stored.[25]

Storage Procedures

-

Original Container: Store in the original, tightly closed container.[1][25]

-

Temperature: Store at room temperature and protect from frost, heat, and direct sunlight.[1][25]

-

Segregation: Store away from incompatible materials such as strong acids.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency involving this compound®.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink small amounts of water. Seek immediate medical attention.[1][4] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[9][10] |

Spill Management Protocol

In case of a spill, follow these steps:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Increase ventilation to the area.

-

Containment: Wear appropriate PPE and contain the spill using inert absorbent material (e.g., sand, vermiculite).[8][26]

-

Collection: Collect the absorbed material into a suitable, labeled container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly with water.

-

Disposal: Dispose of the waste according to local environmental regulations.[27]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the standard workflow for preparing and using this compound® solutions and the logical decision-making process in case of an exposure event.

Caption: Standard workflow for the preparation, use, and disposal of this compound® solutions.

Caption: Logical decision-making process for responding to a this compound® exposure event.

Disposal Considerations

Used this compound® solutions and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[27] Do not discharge solutions directly into the sewer system unless permitted by local authorities.[1] Empty containers should be triple-rinsed before recycling or disposal.

Disclaimer: This guide is intended for informational purposes and should not replace the product-specific Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS for the specific this compound® product you are using before handling.

References

- 1. schuelke.com [schuelke.com]

- 2. schuelke.com [schuelke.com]

- 3. cdn.vanderven.de [cdn.vanderven.de]

- 4. bsgpharmaceuticals.com [bsgpharmaceuticals.com]

- 5. schuelke.com [schuelke.com]

- 6. scribd.com [scribd.com]

- 7. This compound Instru AF | servoprax [servoprax.de]

- 8. schuelke.com [schuelke.com]

- 9. schuelke.com [schuelke.com]

- 10. shop.gerl-dental.de [shop.gerl-dental.de]

- 11. dental-leader.it [dental-leader.it]

- 12. psdcdn.blob.core.windows.net [psdcdn.blob.core.windows.net]

- 13. schülke - this compound® instru AF [schulke.cz]

- 14. microsites.schuelke.com [microsites.schuelke.com]

- 15. octenisan.at [octenisan.at]

- 16. This compound® instru AF - schülke [schuelke.com]

- 17. bsgpharmaceuticals.com [bsgpharmaceuticals.com]

- 18. This compound® AF - schülke [schuelke.com]

- 19. This compound® FF (new) | High-Level Instrument Disinfectant | schülke UK | schuelke UK [schuelke.com]

- 20. shop.dalsup.com [shop.dalsup.com]

- 21. This compound® pearls - schülke [schuelke.com]

- 22. Welcome to schuelke - schülke [schuelke.com]

- 23. This compound® OPA - schülke [schuelke.com]

- 24. scienceint.co.in [scienceint.co.in]

- 25. henryschein.co.nz [henryschein.co.nz]

- 26. brand.de [brand.de]

- 27. schuelke.com [schuelke.com]

Navigating the Labyrinth: An In-depth Technical Guide to Gigasept® Disposal in a Research Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

The responsible management of laboratory waste is a cornerstone of safe and ethical scientific research. Among the myriad of chemical agents utilized in a laboratory, disinfectants such as the Gigasept® family of products play a critical role in maintaining sterility and preventing contamination. However, their potent biocidal properties necessitate a thorough understanding of the appropriate disposal procedures to safeguard both personnel and the environment. This technical guide provides a comprehensive overview of the recommended guidelines for the disposal of Gigase in a research laboratory setting, with a focus on safety, regulatory compliance, and environmental stewardship.

Understanding this compound®: A Diverse Family of Disinfectants

The this compound® range, manufactured by Schülke & Mayr GmbH, encompasses a variety of formulations tailored for specific applications, from instrument disinfection to surface cleaning. The disposal protocols for these products are intrinsically linked to their chemical composition. The active ingredients in commonly used this compound® products are summarized in the table below.

| This compound® Product Family | Key Active Ingredients |

| This compound® instru AF | Cocospropylene diamineguanidine diacetate, Phenoxypropanols, Benzalkonium chloride |

| This compound® AF | Didecyldimethylammonium chloride, Phenoxypropanols, Amino alkyl glycine |

| This compound® OPA | Ortho-phthalaldehyde (OPA) |

| This compound® PAA | Peracetic acid |

| This compound® FF (new) | Reaction product of DMO-THF, ethanol and water, 2-(2-hexyloxyethoxy)ethanol |

It is imperative to consult the Safety Data Sheet (SDS) for the specific this compound® product in use to obtain detailed information on its composition and associated hazards.

The Cardinal Rule: Unused and Concentrated this compound® is Hazardous Waste

All concentrated and unused this compound® products, regardless of their formulation, must be treated as hazardous chemical waste.[1] Safety Data Sheets for various this compound® products consistently highlight their potential for causing severe skin burns, eye damage, and significant harm to aquatic life with long-lasting effects.[2][3]

Disposal Protocol for Unused/Concentrated this compound®:

-

Do not pour down the drain. This is a critical and non-negotiable rule. The active ingredients can disrupt wastewater treatment processes and cause significant ecological damage.[2][3][4][5]

-

Collect in a designated hazardous waste container. The container must be compatible with the chemical composition of the this compound® product.

-

Label the container clearly. The label should include the name of the product ("Unused this compound® Concentrate"), the primary hazards (e.g., "Corrosive," "Toxic to Aquatic Life"), and the date.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

Taming the Working Solution: Disposal of Used and Diluted this compound®

The disposal of used, diluted this compound® working solutions is more nuanced and depends heavily on the active ingredients. While dilution reduces the concentration of hazardous components, it does not necessarily render the solution safe for drain disposal without treatment.

Aldehyde-Containing Solutions (this compound® OPA)

Used solutions containing ortho-phthalaldehyde (OPA) are considered hazardous waste and require neutralization prior to disposal.[6] Dilution with water is not an acceptable substitute for chemical neutralization.[6]

Neutralization Protocol for Used this compound® OPA Solutions:

The most common and recommended method for neutralizing OPA is through the use of glycine-based neutralizers.[2][6][7]

| Parameter | Guideline |

| Neutralizing Agent | Glycine (free base) |

| Dosage | A minimum of 25 grams of glycine per gallon of used this compound® OPA solution.[7] |

| Procedure | 1. Add the appropriate amount of glycine to the used OPA solution. 2. Stir or mix to ensure dissolution. 3. Allow a minimum neutralization time of one hour.[7] |

| Verification | Some protocols indicate a color change from yellow-orange to green-brown as an indicator of neutralization. |

| Final Disposal | After neutralization, the solution can typically be discarded down the drain with copious amounts of running water. However, it is crucial to first obtain authorization from your local Publicly Owned Treatment Works (POTW) or equivalent wastewater authority.[6][7] |

Peracetic Acid-Containing Solutions (this compound® PAA)

Used peracetic acid solutions are also considered environmentally hazardous and require neutralization before disposal.

Neutralization Protocol for Used this compound® PAA Solutions:

Sodium bicarbonate (baking soda) is an effective and readily available neutralizing agent for peracetic acid.[6]

| Parameter | Guideline |

| Neutralizing Agent | Sodium Bicarbonate (Baking Soda) |

| Dosage | Approximately one-half pound (about 227 grams) of sodium bicarbonate per gallon of used this compound® PAA solution.[6] |

| Procedure | 1. Add the sodium bicarbonate to the used PAA solution. Be aware that this may cause bubbling. 2. Allow a minimum neutralization time of 5 minutes.[6] |

| Final Disposal | After neutralization, the solution can be carefully poured down the drain with a large volume of running water.[6] |

Quaternary Ammonium Compound and Phenoxypropanol-Based Solutions (this compound® instru AF, this compound® AF)

These formulations are also classified as toxic to aquatic organisms.[3][4] While specific, readily available neutralization protocols for these mixtures in a laboratory setting are less commonly documented than for aldehydes and peracetic acid, the primary concern is their biocidal effect on wastewater treatment systems.

Disposal Recommendations:

-

Avoid drain disposal without consultation. Due to their toxicity to aquatic life, direct disposal of even diluted solutions is not recommended.

-

Consult your EHS office. They can provide guidance based on local regulations and the specific composition of the disinfectant.

-

Consider chemical neutralization. There are commercial products available, such as NeutraQuat™, designed to neutralize quaternary ammonium compounds.[8] These products bind the active ingredients, reducing their toxicity.[8]

-

If approved by local authorities, extensive dilution with large volumes of water may be a permissible option for very small quantities, but this should not be the default practice.

Container Disposal: The Final Step

Empty this compound® containers must also be handled with care.

Procedure for Empty Container Disposal:

-

Triple-rinse the container. Use a suitable solvent (typically water) to rinse the container three times.

-

Collect the rinsate. The first rinsate, and potentially subsequent ones, should be collected and treated as hazardous waste, following the guidelines for the disposal of the concentrated product.

-

Deface the label. To prevent misuse, remove or obscure the original product label.

-

Dispose of the container. Once thoroughly rinsed and the label defaced, the container can typically be disposed of in the regular laboratory waste stream or recycled, in accordance with institutional policies.

Logical Workflow for this compound® Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound® in a research laboratory.

Caption: Decision-making flowchart for this compound® waste disposal in a laboratory setting.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound® is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel, the integrity of its research, and the health of the environment. By adhering to the guidelines outlined in this technical guide, researchers can ensure that these powerful disinfectants are used and disposed of in a manner that is both scientifically sound and environmentally conscious. Always prioritize consulting your institution's specific safety protocols and your local regulatory requirements.

References

- 1. waterandwastewater.com [waterandwastewater.com]

- 2. researchgate.net [researchgate.net]

- 3. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 4. Neutralization of Germicides | Infection Control | CDC [cdc.gov]

- 5. 1h2o3.com [1h2o3.com]

- 6. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]

- 7. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]

- 8. How to neutralize quarterly ammonium compounds — Hydro Solutions [hydrosolutions.com]

Aldehyde-Free Gigasept Formulations: A Technical Guide for Sensitive Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of aldehyde-free Gigasept® formulations, designed for the cleaning and disinfection of sensitive and critical instrumentation in research and development settings. The absence of aldehydes in these formulations mitigates the risks of chemical fixation of proteins, material damage, and adverse health effects, making them suitable for use on a wide range of sensitive materials commonly found in research laboratories.

This guide provides a comprehensive overview of the composition, antimicrobial efficacy, and material compatibility of key aldehyde-free this compound® products. Detailed experimental protocols for the cited efficacy tests are also presented to ensure reproducibility and adherence to standardized methodologies.

Core Formulations and Composition

The aldehyde-free this compound® portfolio includes several formulations tailored for specific applications. The primary active ingredients are combinations of quaternary ammonium compounds, guanidine derivatives, and phenoxypropanols, which provide a broad spectrum of antimicrobial activity.

Table 1: Composition of Aldehyde-Free this compound® Formulations

| Component | This compound® AF Forte | This compound® Instru AF | This compound® Pearls |

| Active Ingredients | Dimethyldioctylammonium chloride, Phenoxypropanols, Alkylguanidine acetate, Laurylpropylene diamine | Cocospropylene diamineguanidine diacetate, Phenoxypropanols, Benzalkonium chloride | Sodium percarbonate, Tetraacetylethylenediamine (TAED) |

| Cleaning Agents | Non-ionic surfactants | Non-ionic surfactants | Non-ionic surfactants, Phosphates, Enzymes (Protease, Lipase, Amylase) |

| Other Components | Perfumes, Corrosion inhibitors | Perfumes, Solubilizers, pH regulators, Corrosion inhibitors, Colourings | Oxygen-based bleach, EDTA, Perfumes |

Antimicrobial Efficacy

The antimicrobial efficacy of these formulations is determined through rigorous testing according to European Norms (EN). The data presented below summarizes the required concentrations and contact times to achieve the desired level of disinfection.

Table 2: Microbiological Efficacy of this compound® AF Forte

| Efficacy Against | Standard | Concentration | Contact Time |

| Bacteria | EN 13727, EN 14561 | 2% | 5 min |

| Yeasts (C. albicans) | EN 13624, EN 14562 | 2% | 5 min |

| Mycobacteria (M. terrae) | EN 14348, EN 14563 | 2% | 5 min |

| Enveloped Viruses (incl. HBV, HCV, HIV) | DVV/RKI | 2% | 5 min |

Table 3: Microbiological Efficacy of this compound® Instru AF

| Efficacy Against | Standard | Concentration | Contact Time |

| Bacteria | EN 13727, EN 14561 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Yeasts (C. albicans) | EN 13624, EN 14562 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Mycobacteria (M. terrae) | EN 14348, EN 14563 | 3% | 15 min |

| 2% | 30 min | ||

| 1.5% | 60 min | ||

| Enveloped Viruses (incl. HBV, HCV, HIV) | DVV/RKI | 1% | 10 min |

| Adenovirus | EN 14476 | 4% | 60 min |

| Papovavirus (SV40) | DVV/RKI | 4% | 30 min |

Table 4: Microbiological Efficacy of this compound® Pearls

| Efficacy Against | Standard | Concentration | Contact Time |

| Bacteria | EN 13727, EN 14561 | 2% | 5 min |

| 1% | 10 min | ||

| Yeasts (C. albicans) | EN 13624, EN 14562 | 2% | 5 min |

| 1% | 10 min | ||

| Mycobacteria (M. terrae) | EN 14348, EN 14563 | 2% | 10 min |

| Enveloped Viruses (incl. HBV, HCV, HIV) | DVV/RKI | 2% | 10 min |

| 1% | 30 min | ||

| Adenovirus | EN 14476 | 2% | 10 min |

| 1% | 60 min | ||

| Spores (C. difficile) | EN 17126 | 1% | 5 min |

Mechanism of Action: A Multi-pronged Approach

The antimicrobial activity of aldehyde-free this compound® formulations stems from the synergistic action of their active ingredients, primarily targeting the microbial cell membrane.

Quaternary Ammonium and Guanidinium Compounds

Quaternary ammonium compounds (QACs) and guanidinium-based compounds are cationic surfactants. Their positively charged nitrogen atoms are electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic tails of these molecules into the lipid bilayer, leading to a cascade of disruptive events.

Phenoxypropanols

Phenoxypropanols contribute to the antimicrobial efficacy by disrupting the cell membrane's integrity and inhibiting essential enzymatic activity within the microorganism. Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of cellular contents.

Experimental Protocols

The following sections outline the methodologies for the key European Norm (EN) standards cited for determining the antimicrobial efficacy of this compound® formulations.

Bactericidal Activity (EN 13727 & EN 14561)

The evaluation of bactericidal activity is conducted using both a quantitative suspension test (EN 13727) and a quantitative carrier test (EN 14561) to simulate different application scenarios.

Detailed Methodology for EN 13727 (Suspension Test):

-

Test Organisms: A standardized suspension of test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae) is prepared.

-

Test Conditions: The disinfectant is diluted to the desired concentration with hard water. An interfering substance (e.g., bovine albumin for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions) is added to simulate the presence of organic soil.

-

Exposure: The bacterial suspension is mixed with the disinfectant solution and the interfering substance. The mixture is maintained at a specified temperature for the required contact time.

-

Neutralization: After the contact time, a sample of the mixture is transferred to a validated neutralizer to stop the bactericidal action.

-

Enumeration: The number of surviving bacteria is determined by plating the neutralized sample onto a suitable agar medium and incubating.

-

Calculation: The reduction in viable counts is calculated and expressed as a logarithmic reduction. A ≥ 5 log reduction is typically required for a pass.

Detailed Methodology for EN 14561 (Carrier Test):

-

Carrier Preparation: A standardized suspension of test bacteria is inoculated onto a frosted glass carrier and dried.

-

Exposure: The carrier with the dried inoculum is immersed in the disinfectant solution for the specified contact time.

-

Neutralization: The carrier is then transferred to a validated neutralizer.

-

Recovery: Surviving bacteria are recovered from the carrier surface by vortexing or sonication.

-

Enumeration and Calculation: The number of viable bacteria is determined by plating, and the log reduction is calculated. A ≥ 5 log reduction is generally required.

Yeasticidal and Fungicidal Activity (EN 13624 & EN 14562)

The protocols for yeasticidal and fungicidal activity testing are analogous to the bactericidal tests, with the primary difference being the use of yeast (Candida albicans) or fungal spores (Aspergillus brasiliensis) as the test organisms. A ≥ 4 log reduction is typically required for these tests.

Mycobactericidal and Tuberculocidal Activity (EN 14348 & EN 14563)

These tests follow similar suspension and carrier test principles but utilize mycobacteria, such as Mycobacterium terrae or Mycobacterium avium, which are known for their higher resistance to disinfectants. A ≥ 4 log reduction is generally required.

Virucidal Activity (EN 14476)

This quantitative suspension test evaluates the efficacy of the disinfectant against a range of viruses.

Detailed Methodology for EN 14476:

-

Test Viruses: Standardized suspensions of test viruses (e.g., Adenovirus, Poliovirus, Murine norovirus for non-enveloped viruses, and Vaccinia virus for enveloped viruses) are used.

-

Test Procedure: The disinfectant is mixed with the viral suspension and an interfering substance.

-

Incubation: The mixture is incubated for the specified contact time.

-

Inactivation Stop: The virucidal activity is stopped, typically by dilution in an ice-cold medium.

-

Titration: The residual virus infectivity is determined by serial dilutions and inoculation onto susceptible cell cultures.

-

Calculation: The viral titre reduction is calculated. A ≥ 4 log reduction is required for a pass.

Material Compatibility

Aldehyde-free this compound® formulations are characterized by their excellent material compatibility, particularly with sensitive materials that can be damaged by aldehyde-based disinfectants.

Table 5: General Material Compatibility

| Material Category | Compatibility | Examples |

| Metals | Excellent | Stainless steel, aluminum |

| Plastics | Excellent | Polycarbonate, polysulfone, acrylic glass, PVC, silicone |

| Rubber | Excellent | Natural and synthetic rubbers |

| Glass and Porcelain | Excellent | Laboratory glassware, ceramic surfaces |

It is always recommended to follow the instrument manufacturer's reprocessing instructions. For materials not listed, a pre-test on a small, inconspicuous area is advisable.

Cytotoxicity and Biocompatibility

The absence of aldehydes in these formulations is a key factor in their favorable biocompatibility profile. Cytotoxicity testing, typically performed according to ISO 10993-5 (Tests for in vitro cytotoxicity) , is a critical component of the biological evaluation of medical device materials and disinfectants.

The in vitro cytotoxicity test involves exposing cultured mammalian cells to the disinfectant or its extracts and evaluating the cellular response. A low cytotoxic potential is indicative of a formulation that is less likely to cause adverse reactions when trace residues may come into contact with tissues.

Conclusion

Aldehyde-free this compound® formulations offer a reliable and material-compatible solution for the cleaning and disinfection of sensitive instruments and surfaces in research and development environments. Their broad-spectrum antimicrobial efficacy, coupled with a favorable safety profile, makes them a valuable tool in maintaining the integrity of research and protecting personnel. The provided data and experimental protocols serve as a comprehensive resource for the informed selection and application of these advanced disinfectants.

Gigasept FF new formulation scientific data

An In-depth Technical Guide to Gigasept® FF (New Formulation)

This technical guide provides a comprehensive overview of the scientific data available for the new formulation of this compound® FF, a high-level disinfectant designed for the manual reprocessing of surgical and sensitive medical instruments.[1][2][3] The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and a depiction of the antimicrobial mechanism of action.

Core Composition and Properties

The new formulation of this compound® FF is a disinfectant concentrate based on succinic dialdehyde.[1][2][3][4] The active substances are described as a reaction product of DMO-THF (dimethoxytetrahydrofuran), ethanol, and water, which yields succinic dialdehyde.[5][6][7][8] This formulation is free of formaldehyde and glutaraldehyde (GDA).[3][6]

Physicochemical Properties:

Antimicrobial Efficacy

This compound® FF (new formulation) exhibits a broad spectrum of antimicrobial activity. The efficacy has been tested according to various European standards under clean conditions (low organic load). The following tables summarize the quantitative data on its bactericidal, yeasticidal, mycobactericidal, and virucidal properties.

Table 1: Bactericidal and Yeasticidal Efficacy

| Efficacy | Test Standard | Concentration | Contact Time |

| Bactericidal | EN 13727, EN 14561 | 5% (50 ml/l) | 15 min |

| 4% (40 ml/l) | 30 min | ||

| 2% (20 ml/l) | 60 min | ||

| Yeasticidal | EN 13624, EN 14562 | 5% (50 ml/l) | 15 min |

| 4% (40 ml/l) | 30 min | ||

| 2% (20 ml/l) | 60 min |

Table 2: Mycobactericidal and Tuberculocidal Efficacy

| Efficacy | Test Standard | Concentration | Contact Time |

| Mycobactericidal | EN 14348, EN 14563 | 7% (70 ml/l) | 15 min |

| 5% (50 ml/l) | 30 min | ||

| 3% (30 ml/l) | 60 min | ||

| Tuberculocidal | EN 14348, EN 14563 | 5% (50 ml/l) | 15 min |

| 4% (40 ml/l) | 30 min | ||

| 2% (20 ml/l) | 60 min |

Table 3: Virucidal Efficacy

| Efficacy | Test Standard | Concentration | Contact Time |

| Virucidal against enveloped viruses (incl. HIV, HBV, HCV) | EN 14476, EN 17111 | 1% (10 ml/l) | 15 min |

| Virucidal | EN 14476, EN 17111 | 6% (60 ml/l) | 60 min |

Experimental Protocols

The antimicrobial efficacy of this compound® FF (new formulation) is validated through standardized European Norm (EN) test methods. These protocols are designed to simulate practical conditions to ensure the reliability of the disinfectant's performance in medical settings. Below are detailed methodologies for the key experiments cited.

Bactericidal Activity (EN 13727 & EN 14561)

-

EN 13727 (Quantitative Suspension Test): This test evaluates bactericidal activity in a liquid suspension.[9][10][11][12][13]

-

A suspension of test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae) is prepared.[9][11][13]

-

An interfering substance (e.g., bovine albumin solution to simulate clean conditions) is added to the bacterial suspension.[11]

-

The this compound® FF test solution is added to the mixture of bacteria and interfering substance.

-

The mixture is maintained at a specified temperature for a defined contact time.

-

After the contact time, a sample is taken and the disinfecting action is stopped by a validated neutralizer.

-

The number of surviving bacteria is determined by plating and incubation.

-

A ≥ 5-log reduction in viable counts is required to pass the test.[9]

-

-

EN 14561 (Quantitative Carrier Test): This method assesses bactericidal activity on a surface.[8][14][15][16]

-

A suspension of test bacteria is mixed with an interfering substance and applied to a sterile frosted glass carrier, which is then dried.[8][15]

-

The carrier with the dried inoculum is immersed in the this compound® FF test solution for the specified contact time.[15]

-

The carrier is then transferred to a neutralizer to stop the bactericidal action.

-

Surviving bacteria are recovered from the carrier, plated, and incubated for enumeration.

-

A ≥ 5-log reduction in viable counts is required for the product to pass.[15]

-

Mycobactericidal and Tuberculocidal Activity (EN 14348 & EN 14563)

-

EN 14348 (Quantitative Suspension Test): This test determines the efficacy against mycobacteria in suspension.[7][17][18][19]

-

A suspension of test mycobacteria (e.g., Mycobacterium avium, Mycobacterium terrae) is prepared.[19]

-

The test disinfectant is added to the mycobacterial suspension containing an interfering substance.

-

The mixture is held for the required contact time at a controlled temperature.

-

The disinfectant's activity is then neutralized.

-

The number of surviving mycobacteria is quantified.

-

A ≥ 4-log reduction is necessary to demonstrate efficacy.[7][17]

-

-

EN 14563 (Quantitative Carrier Test): This method evaluates efficacy against mycobacteria on a carrier.[5][20][21][22][23]

-

A suspension of mycobacteria is applied to a sterile glass carrier and dried.[5][20]

-

The carrier is immersed in the disinfectant solution for the specified duration.[20]

-

The carrier is then transferred to a neutralizer.

-

Surviving mycobacteria are recovered and counted.

-

A ≥ 4-log reduction in viable organisms is required to pass.[5][21]

-

Virucidal Activity (EN 14476 & EN 17111)

-

EN 14476 (Quantitative Suspension Test): This standard is used to assess virucidal activity in a suspension.[6][24][25][26][27]

-

A suspension of the test virus (e.g., Adenovirus, Poliovirus, Murine norovirus for general virucidal claims; Vaccinia virus for enveloped viruses) is prepared.[6][24]

-

The disinfectant is mixed with the virus suspension and an interfering substance.

-

After the specified contact time, the mixture is neutralized.

-

The remaining viral infectivity is determined using a suitable cell culture system (e.g., TCID50 or plaque assay).[6]

-

-

EN 17111 (Quantitative Carrier Test): This test evaluates virucidal efficacy for instrument disinfection by immersion.[28][29][30][31][32]

-

A viral suspension is applied to a glass carrier and dried.[28]

-

The carrier is immersed in the this compound® FF solution for the designated contact time.[28]

-

The disinfectant is then neutralized.

-

The number of viable viral particles is quantified to calculate the log reduction.

-

A ≥ 4-log reduction is required to pass the test.[28]

-

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action

The primary active ingredient in this compound® FF (new formulation) is succinic dialdehyde. Aldehydes, in general, exert their antimicrobial effect through the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids.[33] This cross-linking activity disrupts normal cellular functions and leads to cell death.

Proposed mechanism of action of succinic dialdehyde.

General Experimental Workflow for Disinfectant Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a disinfectant according to European standards.

General workflow for disinfectant efficacy testing.

Material Compatibility

This compound® FF (new formulation) is compatible with a wide range of materials commonly used in medical devices, including:

It is important to avoid mixing this compound® FF with other products, particularly those containing amines, as this can lead to precipitation and discoloration.[5][6][7]

Instructions for Use

This compound® FF is supplied as a concentrate and must be diluted with cold water to the desired working concentration.[5][6][7] For example, to prepare a 6% working solution, 60 ml of the concentrate is added to 940 ml of water.[6][7] Instruments should be fully immersed in the solution, ensuring all surfaces, including hollows, are covered.[5][6][7] After the recommended contact time, instruments must be thoroughly rinsed with water of at least drinking water quality.[5][6][7] The prepared working solution has a standing time of 14 days, provided it is used for the disinfection of previously cleaned instruments.[3][5][6]

References

- 1. This compound® FF (new) - schülke [schuelke.com]

- 2. This compound® FF (new) - schülke [schuelke.com]

- 3. schuelke.com [schuelke.com]

- 4. shop.dalsup.com [shop.dalsup.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. eurolab.net [eurolab.net]

- 11. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. BS EN 13727-2012+A2-2015 | Melbec Microbiology [melbecmicrobiology.co.uk]

- 14. BS EN 14561:2006 | 30 Jun 2006 | BSI Knowledge [knowledge.bsigroup.com]

- 15. EN 14561:2006 - Viroxy [viroxylabs.com]

- 16. eurolab.net [eurolab.net]

- 17. EN 14348:2005 - Viroxy [viroxylabs.com]

- 18. denetim.com [denetim.com]

- 19. Evaluation of mycobactericidal activity of selected chemical disinfectants and antiseptics according to European standards - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EN 14563:2008 - Viroxy [viroxylabs.com]

- 21. EN 14563: 2009. Quantitative carrier test for the evaluation of mycobactericidal or tuberculocidal activity of chemical disinfectants used for instruments in the medical area (phase 2, step 2). - IVAMI [ivami.com]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. eurolab.net [eurolab.net]

- 24. EN 14476 - Virucidal activity testing | HygCen® [hygcen.de]

- 25. microchemlab.com [microchemlab.com]

- 26. BS EN 14476:2013+A2:2019 | 31 Aug 2019 | BSI Knowledge [knowledge.bsigroup.com]

- 27. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. EN 17111 : Laboratory evaluation of the virucidal activity of disinfectants for instruments used in medicine. - Analytice [analytice.com]

- 30. EN 17111: 2018. Quantitative carrier test for the evaluation of virucidal activity for instruments used in the medical area (phase 2, step 2). - IVAMI [ivami.com]

- 31. webstore.ansi.org [webstore.ansi.org]

- 32. standards.iteh.ai [standards.iteh.ai]

- 33. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Research Applications of Gigasept® PAA Disinfectant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gigasept® PAA, a ready-to-use, peracetic acid-based disinfectant, for research applications. The document details its microbiological efficacy, the experimental protocols for its evaluation, and its molecular mechanism of action, with a focus on its impact on microbial cellular pathways.

Core Composition and Properties of this compound® PAA

This compound® PAA is a high-level disinfectant designed for the manual and semi-automated reprocessing of medical instruments, including heat-sensitive flexible endoscopes. Its active ingredient is peracetic acid (PAA), a potent oxidizing agent.

Table 1: Physicochemical Properties of this compound® PAA

| Property | Value | Reference |

| Active Ingredient | 0.1-0.12% Peracetic Acid (PAA) | [1][2] |

| Formulation | Ready-to-use aqueous solution | [1][3] |

| Appearance | Colorless liquid | [1] |

| pH | Approximately 3.5 | [1] |

| Density | Approximately 1.02 g/cm³ at 20°C | [1] |

| Stability | Active and stable for up to 7 days or 50 disinfection cycles | [4][5] |

Microbiological Efficacy

This compound® PAA demonstrates broad-spectrum antimicrobial activity against bacteria, mycobacteria, fungi, viruses, and bacterial spores. The manufacturer validates its efficacy according to stringent European Norms (EN). The standard contact time for most applications is 5 minutes at 20°C under clean conditions.[1]

Table 2: Summary of Microbiological Efficacy of this compound® PAA (Ready-to-Use Solution)

| Efficacy | Test Standard | Test Conditions | Contact Time |

| Bactericidal | EN 13727, EN 14561 | Clean conditions, 20°C | 5 minutes |

| Mycobactericidal | EN 14348, EN 14563 | Clean conditions, 20°C | 5 minutes |

| Yeasticidal | EN 13624, EN 14562 | Clean conditions, 20°C | 5 minutes |

| Fungicidal | EN 13624, EN 14562 | Clean conditions, 20°C | 5 minutes |

| Virucidal | EN 14476, EN 17111 | Clean conditions, 20°C | 5 minutes |

| Sporicidal | EN 17126 | Clean conditions, 20°C | 5 minutes |

Experimental Protocols for Efficacy Testing

The following sections detail the methodologies based on the European Norms cited for this compound® PAA, providing a framework for researchers to design their own efficacy studies.

Bactericidal Activity (based on EN 13727)

This quantitative suspension test evaluates the ability of a disinfectant to reduce the number of viable bacterial cells.

-

Preparation of Test Suspension: A suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a standard concentration.

-

Test Conditions: The test is conducted at a specified temperature (e.g., 20°C) and under defined conditions (e.g., clean or dirty conditions, which simulate the presence of organic matter).

-

Exposure: The disinfectant is brought into contact with the bacterial suspension for a predetermined contact time (e.g., 5 minutes).

-